molecular formula C18H15NO5 B2777972 Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate CAS No. 2097897-04-4

Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate

Cat. No.: B2777972
CAS No.: 2097897-04-4
M. Wt: 325.32
InChI Key: ZFEVJPPHZCMYOW-UHFFFAOYSA-N
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Description

Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate ester linked to a bifuran moiety through a carbamoyl group. The presence of the bifuran structure imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate typically involves a multi-step process. One common method starts with the preparation of the bifuran intermediate. This intermediate is then reacted with a benzoic acid derivative under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency in product quality. Industrial methods may also incorporate purification steps such as crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form different oxidation states, which may alter the compound’s reactivity and properties.

    Reduction: Reduction reactions can target the carbamoyl group, leading to the formation of amine derivatives.

    Substitution: The ester group in the benzoate moiety can participate in nucleophilic substitution reactions, resulting in the formation of different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bifuran moiety may yield bifuran-2,3-dione derivatives, while reduction of the carbamoyl group can produce amine derivatives. Substitution reactions can lead to a variety of ester derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bifuran moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, the compound may influence signaling pathways by binding to specific receptors, thereby altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(([2,2’-bifuran]-5-ylmethyl)carbamoyl)benzoate
  • Methyl (E)-4-[2-(2,3-dihydro-3-methyl-3-hydroxymethylbenzo[b]thien-5-yl)-1-propenyl]benzoate

Uniqueness

Methyl 4-[({[2,3’-bifuran]-5-yl}methyl)carbamoyl]benzoate is unique due to its specific bifuran structure, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[5-(furan-3-yl)furan-2-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5/c1-22-18(21)13-4-2-12(3-5-13)17(20)19-10-15-6-7-16(24-15)14-8-9-23-11-14/h2-9,11H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEVJPPHZCMYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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